
1,2,3-Tris(decyloxy)-5-isocyanatobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Tris(decyloxy)-5-isocyanatobenzene is an organic compound characterized by the presence of three decyloxy groups and an isocyanate group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tris(decyloxy)-5-isocyanatobenzene typically involves the following steps:
Preparation of 1,2,3-Tris(decyloxy)benzene: This intermediate can be synthesized by reacting 1,2,3-trihydroxybenzene with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Introduction of the Isocyanate Group: The final step involves the conversion of 1,2,3-Tris(decyloxy)benzene to this compound. This can be achieved by reacting the intermediate with phosgene or a phosgene equivalent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
1,2,3-Tris(decyloxy)-5-isocyanatobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Polymerization: The isocyanate group can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Ureas and Carbamates: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing conditions used.
Polyurethanes: Resulting from polymerization reactions.
科学研究应用
1,2,3-Tris(decyloxy)-5-isocyanatobenzene has several scientific research applications, including:
Materials Science: Used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive isocyanate group.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industrial Applications: Utilized in the production of adhesives, sealants, and elastomers.
作用机制
The mechanism of action of 1,2,3-Tris(decyloxy)-5-isocyanatobenzene primarily involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles to form stable covalent bonds, making it useful in various chemical and industrial applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
1,2,3-Tris(methoxy)-5-isocyanatobenzene: Similar structure but with methoxy groups instead of decyloxy groups.
1,2,3-Tris(ethoxy)-5-isocyanatobenzene: Similar structure but with ethoxy groups instead of decyloxy groups.
1,2,3-Tris(butyloxy)-5-isocyanatobenzene: Similar structure but with butyloxy groups instead of decyloxy groups.
Uniqueness
1,2,3-Tris(decyloxy)-5-isocyanatobenzene is unique due to the presence of long-chain decyloxy groups, which can impart distinct physical and chemical properties compared to its shorter-chain analogs
属性
CAS 编号 |
652903-51-0 |
|---|---|
分子式 |
C37H65NO4 |
分子量 |
587.9 g/mol |
IUPAC 名称 |
1,2,3-tris-decoxy-5-isocyanatobenzene |
InChI |
InChI=1S/C37H65NO4/c1-4-7-10-13-16-19-22-25-28-40-35-31-34(38-33-39)32-36(41-29-26-23-20-17-14-11-8-5-2)37(35)42-30-27-24-21-18-15-12-9-6-3/h31-32H,4-30H2,1-3H3 |
InChI 键 |
ZPQWVWUDYFHZLP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



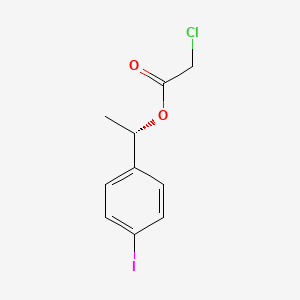
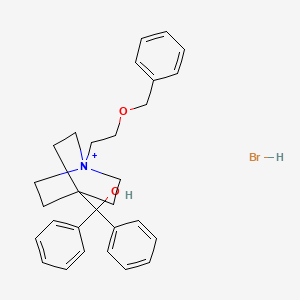
![7H-Oxireno[D]thiazolo[3,2-A]pyridine](/img/structure/B12519025.png)
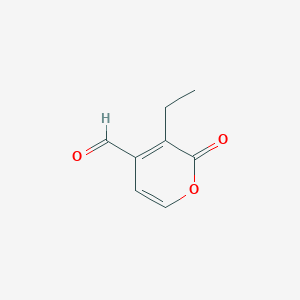

![N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide](/img/structure/B12519047.png)
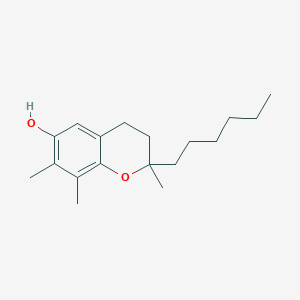
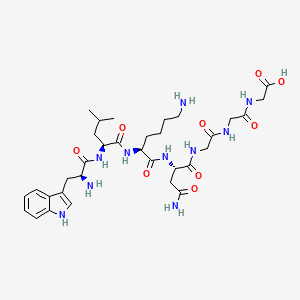
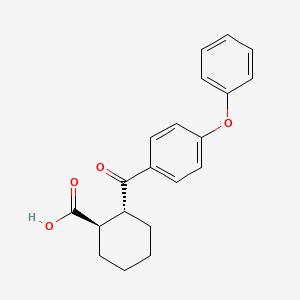
![3-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12519073.png)
![2-(cyclobutylamino)-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B12519082.png)
![7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12519087.png)
![3-(3-hydroxy-4-methoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12519095.png)
